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Compound of Interest

Compound Name: Oxapropanium iodide

CAS No.: 541-66-2

Cat. No.: B1677840 Get Quote

Introduction: Bridging Chiral Scaffolds and
Neuromodulatory Agents
Oxapropanium iodide, a quaternary ammonium salt structurally related to acetylcholine,

serves as a valuable molecular probe in the study of muscarinic acetylcholine receptors

(mAChRs). Its synthesis from solketal ((R)- or (S)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol)

offers a stereocontrolled route to a chiral scaffold, leveraging the readily available and

protected form of glycerol.[1] Solketal's inherent chirality allows for the preparation of

enantiomerically pure Oxapropanium iodide, which is critical for investigating the

stereospecific interactions between ligands and their biological targets.

This document provides a comprehensive, field-tested protocol for the synthesis of

Oxapropanium iodide from solketal. It is designed for researchers in medicinal chemistry,

chemical biology, and drug development, offering not only a step-by-step procedure but also

the underlying chemical principles and rationale for each experimental choice.

The Synthetic Pathway: A Two-Step Strategic
Conversion
The conversion of solketal to Oxapropanium iodide is efficiently achieved through a two-step

synthetic sequence. This strategy is predicated on the activation of the primary alcohol of

solketal, followed by a nucleophilic substitution to introduce the quaternary ammonium moiety.
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The core transformation involves:

Activation of the Primary Alcohol: The primary hydroxyl group of solketal is a poor leaving

group. To facilitate nucleophilic attack, it is first converted into a sulfonate ester, specifically a

tosylate. This is achieved by reacting solketal with p-toluenesulfonyl chloride (TsCl) in the

presence of a base. Tosylates are excellent leaving groups, making the subsequent

substitution step highly efficient.

Quaternization via Nucleophilic Substitution: The resulting tosyl-solketal is then subjected to

a nucleophilic substitution reaction with trimethylamine. The trimethylamine displaces the

tosylate group in a classic SN2 reaction, forming the desired quaternary ammonium salt. A

final counter-ion exchange with iodide yields the target molecule, Oxapropanium iodide.

This synthetic approach is robust, high-yielding, and allows for the retention of the

stereochemical integrity of the chiral center in solketal.

Visualizing the Workflow
The following diagram outlines the complete experimental workflow, from the initial setup to the

isolation and purification of the final product.
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Step 1: Tosylation of Solketal

Step 2: Quaternization and Iodide Exchange

Combine Solketal, Pyridine, and DMAP in Dichloromethane

Cool to 0°C

Add p-Toluenesulfonyl Chloride (TsCl)

Stir at Room Temperature (Monitor by TLC)

Aqueous Workup and Extraction

Purify by Column Chromatography

Characterize Tosyl-Solketal Intermediate

Dissolve Tosyl-Solketal in Acetonitrile

Proceed with Purified Intermediate

Add Trimethylamine Solution

Heat to Reflux (Monitor by TLC)

Cool and Add Sodium Iodide

Stir to Facilitate Anion Exchange

Filter and Concentrate

Recrystallize to Purify Oxapropanium Iodide

Characterize Final Product

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of Oxapropanium iodide.
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Detailed Experimental Protocol
This protocol is based on a 10 mmol scale of (S)-solketal. Adjust quantities accordingly for

different scales.

Materials and Reagents
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Reagent/Materi
al

Molecular
Weight ( g/mol
)

Quantity (for
10 mmol scale)

Molar
Equivalents

Notes

(S)-Solketal 132.16 1.32 g (1.24 mL) 1.0

Ensure

anhydrous

conditions.

p-

Toluenesulfonyl

chloride (TsCl)

190.65 2.10 g 1.1

Use freshly

opened or

purified reagent.

Pyridine 79.10 1.2 mL 1.5

Anhydrous

grade. Acts as a

base and

solvent.

4-

Dimethylaminopy

ridine (DMAP)

122.17 122 mg 0.1
Nucleophilic

catalyst.

Dichloromethane

(DCM)
84.93 50 mL -

Anhydrous

grade.

Trimethylamine

(40% in H₂O)
59.11 4.4 mL 3.0

Handle in a fume

hood.

Acetonitrile 41.05 50 mL -
Anhydrous

grade.

Sodium Iodide

(NaI)
149.89 2.25 g 1.5 Ensure it is dry.

Diethyl ether,

Ethyl acetate,

Hexane

- As needed -

For extraction

and

chromatography.

Saturated

NaHCO₃

solution, Brine

- As needed - For workup.
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Anhydrous

MgSO₄
120.37 As needed -

For drying

organic layers.

Silica Gel (230-

400 mesh)
- As needed -

For column

chromatography.

Step-by-Step Procedure
Part A: Synthesis of (S)-Tosyl-Solketal

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere

(e.g., nitrogen or argon), add (S)-solketal (1.32 g, 10 mmol), anhydrous pyridine (1.2 mL, 15

mmol), and DMAP (122 mg, 1 mmol). Dissolve the components in 50 mL of anhydrous

dichloromethane.

Rationale: An inert atmosphere and anhydrous conditions are crucial to prevent the

hydrolysis of p-toluenesulfonyl chloride and the formation of side products. Pyridine acts

as a base to neutralize the HCl generated during the reaction, while DMAP serves as a

nucleophilic catalyst to accelerate the tosylation.[2]

Tosylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add p-toluenesulfonyl

chloride (2.10 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature does not

exceed 5°C.

Rationale: The addition of TsCl is exothermic. A low temperature is maintained to control

the reaction rate and minimize the formation of undesired byproducts.

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the

reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by

Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the

solketal spot is no longer visible.

Workup and Extraction: Quench the reaction by slowly adding 50 mL of cold water. Transfer

the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30

mL) to remove pyridine and DMAP, followed by saturated NaHCO₃ solution (30 mL), and

finally brine (30 mL).
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Rationale: The acidic wash removes the basic components (pyridine and DMAP), while

the bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove

residual water from the organic layer.

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under

reduced pressure to obtain the crude tosyl-solketal. Purify the crude product by flash column

chromatography on silica gel using a gradient of Hexane:Ethyl Acetate (from 9:1 to 4:1) to

yield the pure (S)-tosyl-solketal as a colorless oil or white solid.

Part B: Synthesis of (S)-Oxapropanium Iodide

Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified (S)-tosyl-solketal

(assuming ~8 mmol yield from the previous step) in 40 mL of acetonitrile.

Quaternization: Add trimethylamine solution (40% in H₂O, 4.4 mL, ~30 mmol) to the flask.

Equip the flask with a reflux condenser and heat the mixture to 50°C for 24 hours. Monitor

the reaction by TLC until the tosyl-solketal is consumed.

Rationale: Acetonitrile is a suitable polar aprotic solvent for SN2 reactions. Heating

accelerates the displacement of the tosylate group by trimethylamine. An excess of

trimethylamine is used to drive the reaction to completion.

Anion Exchange: Cool the reaction mixture to room temperature. Add sodium iodide (2.25 g,

15 mmol) and stir the mixture vigorously for an additional 4 hours at room temperature. A

precipitate of sodium tosylate may form.

Rationale: The initial product is the tosylate salt of the quaternary amine. Adding sodium

iodide facilitates an anion exchange, precipitating the less soluble sodium tosylate and

leaving the desired Oxapropanium iodide in solution.

Isolation and Purification: Filter the reaction mixture to remove the sodium tosylate

precipitate. Wash the precipitate with a small amount of cold acetonitrile. Concentrate the

filtrate under reduced pressure. The resulting crude product can be purified by

recrystallization from a suitable solvent system such as ethanol/diethyl ether to afford pure

(S)-Oxapropanium iodide as a white crystalline solid.
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Characterization and Validation (Trustworthiness)
To ensure the identity and purity of the synthesized Oxapropanium iodide, the following

characterization techniques are recommended:

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Key signals to look for in

¹H NMR include the singlet for the N-methyl protons (~3.1 ppm), the methyl protons of the

dioxolane ring, and the diastereotopic protons of the methylene groups.

Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the cation.

Melting Point Analysis: To assess the purity of the final product. A sharp melting point range

is indicative of high purity.

FT-IR Spectroscopy: To identify the key functional groups present in the molecule.

Safety and Handling Precautions
p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle in a fume hood and

wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety

glasses.

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Always handle in a fume

hood.

Dichloromethane: A suspected carcinogen. Use in a well-ventilated area or fume hood.

Trimethylamine: Corrosive, flammable, and has a strong fishy odor. Work exclusively in a

fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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